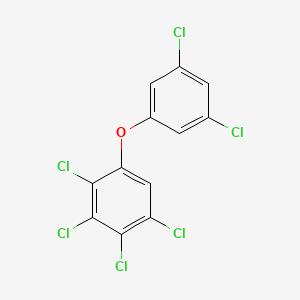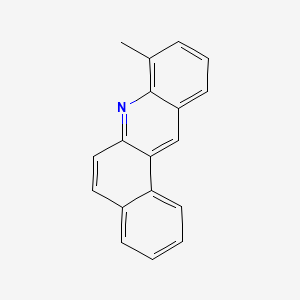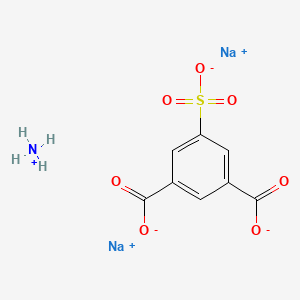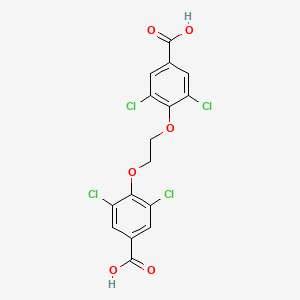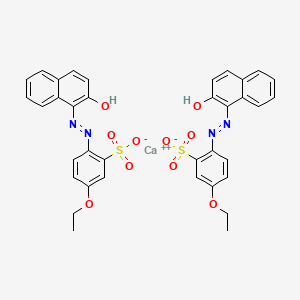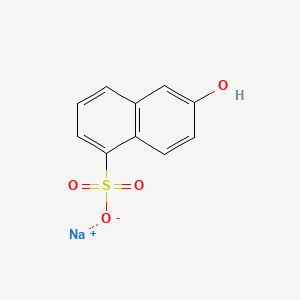
4-Bromo-4-(4-chlorophenyl)piperidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4-(4-chlorophenyl)piperidinium bromide is a chemical compound with the molecular formula C₁₁H₁₄Br₂ClN It is a halogenated piperidine derivative, characterized by the presence of both bromine and chlorine atoms attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4-(4-chlorophenyl)piperidinium bromide typically involves the halogenation of piperidine derivatives. One common method includes the reaction of 4-chlorophenylpiperidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-4-(4-chlorophenyl)piperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
4-Bromo-4-(4-chlorophenyl)piperidinium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Bromo-4-(4-chlorophenyl)piperidinium bromide involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromopiperidine: A related compound with a similar structure but lacking the chlorophenyl group.
4-Chloropiperidine: Another related compound with a similar structure but lacking the bromine atom.
Uniqueness
4-Bromo-4-(4-chlorophenyl)piperidinium bromide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This dual halogenation makes it a versatile compound for various applications, distinguishing it from other piperidine derivatives.
Propriétés
Numéro CAS |
84501-69-9 |
|---|---|
Formule moléculaire |
C11H14Br2ClN |
Poids moléculaire |
355.49 g/mol |
Nom IUPAC |
4-bromo-4-(4-chlorophenyl)piperidine;hydrobromide |
InChI |
InChI=1S/C11H13BrClN.BrH/c12-11(5-7-14-8-6-11)9-1-3-10(13)4-2-9;/h1-4,14H,5-8H2;1H |
Clé InChI |
HOXJBAUKZCJINO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=CC=C(C=C2)Cl)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)
